(2-Amino-2-methyl-propyl)-urea
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structural formula.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It may also include information on the starting materials, the conditions under which the reaction takes place, and the yield of the reaction.Molecular Structure Analysis
This involves analyzing the arrangement of atoms in the molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This could include reactions where the compound is a reactant, a product, or a catalyst.Physical And Chemical Properties Analysis
This involves detailing properties such as the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability.Scientific Research Applications
Catalytic Activities Inspired by Metalloenzymes
Designing metal complexes to mimic the catalytic activities of metalloenzymes like urease has been a significant area of research. Inspired by urease, which efficiently catalyzes the hydrolysis of urea, dinuclear nickel complexes have been synthesized and demonstrated to possess urease-like activity. These complexes catalyze the liberation of ammonia from urea, which is then utilized in the synthesis of biologically active products such as 2-amino-3-cyanopyridines with excellent yields in aqueous medium. This approach represents a fascinating intersection of bioinorganic chemistry and organic synthesis, offering a pathway to synthesize valuable compounds from simple precursors like urea (Kundu et al., 2021).
Advances in Urea-Based Synthesis
The oxidative carbonylation of amines to synthesize ureas, oxamides, 2-oxazolidinones, and benzoxazolones showcases another aspect of urea's versatility in chemical synthesis. By employing a palladium iodide/potassium iodide catalytic system in an ionic liquid medium, this method facilitates the transformation of simple amines into high-value molecules. This process exemplifies the innovative strategies developed to expand the utility of urea in synthesizing compounds with significant applications across various fields, highlighting the adaptability and efficiency of modern catalytic systems (Mancuso et al., 2015).
Urea in Biomolecular Studies
The interaction of urea with nucleic acid bases and the consequent effects on nucleic acid helix formation have been thoroughly investigated. Urea destabilizes helical structures of nucleic acids and protein-nucleic acid complexes, making it a valuable tool for studying conformational changes in these biomolecules. Research quantifying urea's interactions with nucleic acid components offers insights into its destabilizing mechanisms, providing a foundation for using urea as a probe in exploring the dynamics of nucleic acid processes (Guinn et al., 2013).
Urea Derivatives and Antimicrobial Activity
The synthesis of novel amino acid-coupled triazoles and their urea derivatives has opened up new avenues in the search for antimicrobial agents. By starting from amino acid esters and undergoing specific reactions, researchers have developed compounds that exhibit promising antimicrobial activity. This line of research underscores the potential of urea derivatives in contributing to the development of new antimicrobial compounds, highlighting urea's role beyond its traditional applications (El Rayes, 2010).
Safety And Hazards
This involves detailing any known hazards associated with the compound, such as toxicity, flammability, or reactivity. It also includes information on safe handling and disposal of the compound.
Future Directions
This involves discussing potential future research directions involving the compound. This could include potential applications of the compound, or ways in which its synthesis or its properties could be improved.
I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!
properties
IUPAC Name |
(2-amino-2-methylpropyl)urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3O/c1-5(2,7)3-8-4(6)9/h3,7H2,1-2H3,(H3,6,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPSRXDFSSPKQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00544818 | |
Record name | N-(2-Amino-2-methylpropyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00544818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-2-methyl-propyl)-urea | |
CAS RN |
87484-83-1 | |
Record name | N-(2-Amino-2-methylpropyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00544818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 87484-83-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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